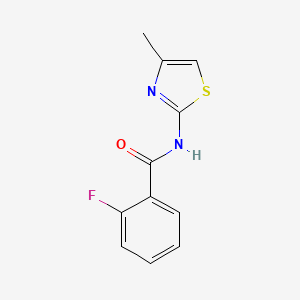
N-(3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as MBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of phenethylamines and is a derivative of the neurotransmitter, serotonin.
作用机制
The mechanism of action of N-(3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves its interaction with the serotonin system in the brain. It acts as a serotonin reuptake inhibitor, leading to an increase in serotonin levels in the synaptic cleft. This results in an antidepressant and anxiolytic effect. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. It has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in neuroinflammation. In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability.
实验室实验的优点和局限性
N-(3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and behavioral assays. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects may vary depending on the dose and administration route, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of N-(3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One direction is to investigate its potential therapeutic applications in humans, particularly in the field of psychiatry. Another direction is to study its neuroprotective properties in animal models of neurodegenerative diseases. Additionally, its anticancer effects can be further explored in vivo and in clinical trials. Finally, the synthesis of analogs of this compound can be explored to improve its solubility and potency.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for various diseases and conditions.
合成方法
The synthesis method of N-(3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 3-methoxybenzaldehyde with 4-morpholinepropanol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride in a crystalline form. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
科学研究应用
N-(3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, it has been shown to have antidepressant and anxiolytic effects in animal models. In neurology, it has been investigated for its potential neuroprotective properties in conditions such as Parkinson's disease and traumatic brain injury. In oncology, it has been studied for its anticancer effects on various cancer cell lines.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-18-15-5-2-4-14(12-15)13-16-6-3-7-17-8-10-19-11-9-17;;/h2,4-5,12,16H,3,6-11,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNMHRWZJKFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![(4R)-4-(4-{[(cyclopentylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-isopropyl-L-prolinamide hydrochloride](/img/structure/B5323997.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![1-(3,5-dimethylphenyl)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5324024.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)
![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)




![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)